molecular formula C9H7FO B3369215 (2-Ethynyl-5-fluorophenyl)methanol CAS No. 229028-01-7

(2-Ethynyl-5-fluorophenyl)methanol

Cat. No.: B3369215
CAS No.: 229028-01-7
M. Wt: 150.15 g/mol
InChI Key: BOSPTBBSPUVOSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Ethynyl-5-fluorophenyl)methanol is an organic compound with the molecular formula C9H7FO It is characterized by the presence of an ethynyl group and a fluorine atom attached to a phenyl ring, along with a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethynyl-5-fluorophenyl)methanol typically involves the reaction of 2-ethynyl-5-fluorobenzaldehyde with a reducing agent such as sodium borohydride (NaBH4) in a suitable solvent like methanol. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(2-Ethynyl-5-fluorophenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The ethynyl group can be reduced to an ethyl group.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the fluorine atom.

Major Products

    Oxidation: 2-Ethynyl-5-fluorobenzaldehyde or 2-Ethynyl-5-fluorobenzoic acid.

    Reduction: 2-Ethyl-5-fluorophenylmethanol.

    Substitution: Various substituted phenylmethanols depending on the nucleophile used.

Scientific Research Applications

(2-Ethynyl-5-fluorophenyl)methanol has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Ethynyl-5-fluorophenyl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The ethynyl group can participate in various chemical reactions, potentially leading to the formation of reactive intermediates that can modify biological molecules.

Comparison with Similar Compounds

Similar Compounds

    (2-Ethynylphenyl)methanol: Lacks the fluorine atom, which may affect its reactivity and applications.

    (2-Fluorophenyl)methanol: Lacks the ethynyl group, resulting in different chemical properties.

    (2-Ethynyl-5-chlorophenyl)methanol: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity.

Uniqueness

(2-Ethynyl-5-fluorophenyl)methanol is unique due to the presence of both an ethynyl group and a fluorine atom on the phenyl ring. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

(2-ethynyl-5-fluorophenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO/c1-2-7-3-4-9(10)5-8(7)6-11/h1,3-5,11H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOSPTBBSPUVOSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C(C=C(C=C1)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90572968
Record name (2-Ethynyl-5-fluorophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90572968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

229028-01-7
Record name (2-Ethynyl-5-fluorophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90572968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Ethynyl-5-fluorophenyl)methanol
Reactant of Route 2
Reactant of Route 2
(2-Ethynyl-5-fluorophenyl)methanol
Reactant of Route 3
Reactant of Route 3
(2-Ethynyl-5-fluorophenyl)methanol
Reactant of Route 4
Reactant of Route 4
(2-Ethynyl-5-fluorophenyl)methanol
Reactant of Route 5
Reactant of Route 5
(2-Ethynyl-5-fluorophenyl)methanol
Reactant of Route 6
Reactant of Route 6
(2-Ethynyl-5-fluorophenyl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.